(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

Descripción general

Descripción

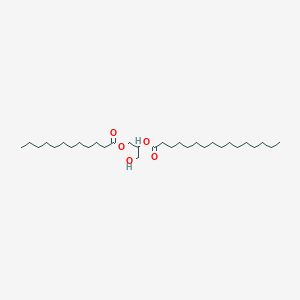

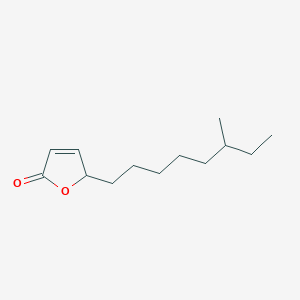

The compound “(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol” is a type of lipid molecule, specifically a sphingosine . Sphingosines are a type of amino alcohol that contain a long unsaturated hydrocarbon chain . They are a major component of sphingolipids, which are important constituents of cell membranes .

Synthesis Analysis

The synthesis of sphingosines typically involves the condensation of an amino acid (usually serine) with a fatty acyl-CoA . The specific synthesis pathway for “(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol” is not clear from the available information.Molecular Structure Analysis

The molecule contains several functional groups, including an amino group (NH2), a terminal alkyne group (C≡CH), and two hydroxyl groups (OH). The presence of multiple stereocenters indicates that this molecule can exist as several different stereoisomers .Chemical Reactions Analysis

As a type of sphingosine, this molecule can participate in various biological reactions. For example, it can be acylated to form a ceramide, or it can be phosphorylated to form sphingosine-1-phosphate .Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has shown that sphingosines, similar to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," exhibit moderate antibacterial activity. A study identified new sphingosines isolated from Pseudopterogorgia australiensis, demonstrating their potential in antibacterial applications (Krishna et al., 2004).

Biological Functions and Metabolism

The biological functions and metabolism of sphingolipids, including compounds structurally similar to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," have been explored in various studies. Dihydrosphingolipids, despite being less studied, have shown biological activity and are involved in cellular responses to therapeutic agents. Understanding the metabolic pathways and signaling networks of these compounds is crucial for further applications in biomedicine (Fabriàs et al., 2012).

Synthesis and Structural Analysis

Efforts in synthetic chemistry have led to the diastereoselective synthesis of compounds related to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol." These synthetic approaches provide access to various sphingosine analogs, facilitating research into their biological activities and potential therapeutic applications (Spanu et al., 1997).

Ceramides and Bioactive Lipids

Ceramides derived from sphingosine backbones, akin to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," have been isolated from natural sources like the truffle Tuber indicum. These studies contribute to our understanding of the structural diversity and biological significance of ceramides, which play critical roles in cellular signaling and structure (Gao et al., 2004).

Mecanismo De Acción

Target of Action

The compound (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, also known as sphingosine , interacts with several targets. These include the Genome polyprotein of various organisms such as Poliovirus type 1 (strain Mahoney), HRV-14, SVDV, and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . It also interacts with the Poliovirus receptor and Glycolipid transfer protein in humans .

Mode of Action

It is known to interact with its targets, leading to changes in their function

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZHNWWIQBDTDR-KRWOKUGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

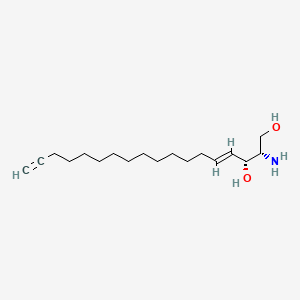

C#CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol | |

Retrosynthesis Analysis

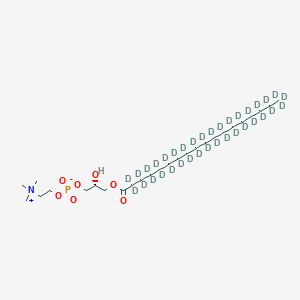

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)